

# N-(2,5-dichlorophenyl)-3-iodobenzamide: Technical Specifications & Synthesis Guide

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## Compound of Interest

Compound Name: *N-(2,5-dichlorophenyl)-3-iodobenzamide*

Cat. No.: B3567753

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## Compound Identity & Physicochemical Profile[1][2] [3][4]

This compound belongs to the class of N-phenylbenzamides (benzanilides), characterized by a 3-iodo substitution on the benzoyl ring and a 2,5-dichloro substitution on the aniline ring. The presence of the iodine atom renders it a valuable precursor for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) and a potential candidate for radioiodination (

I or

I) in SPECT imaging tracer development.

## Nomenclature & Identifiers

Parameter	Value
IUPAC Name	N-(2,5-dichlorophenyl)-3-iodobenzamide
Common Synonyms	3-Iodo-2',5'-dichlorobenzanilide; 3-Iodo-N-(2,5-dichlorophenyl)benzamide
Molecular Formula	C <sub>15</sub> H <sub>8</sub> Cl <sub>2</sub> INO
Molecular Weight	392.02 g/mol
SMILES	<chem>IC1=CC=CC(=C1)C(=O)NC2=C(Cl)C=CC(Cl)=C2</chem>
InChIKey	Predicted: MQUSOSCLZVTMTR-UHFFFAOYSA-N (Analogous)
PubChem CID	Not explicitly indexed as a primary record. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> (See Analogs below)
Component CIDs	3-Iodobenzoyl chloride (CAS 1711-10-0); 2,5-Dichloroaniline (CAS 95-82-9)

## Structural Analogs for Reference

- N-(3,4-dichlorophenyl)-3-iodobenzamide: ChemDiv ID 8004-6772 (Close structural isomer used in screening).
- N-(2,4-dichlorophenyl)-2-hydroxy-5-iodobenzamide: PubChem CID 21240360.
- 2,5-Dichlorobenzamide: PubChem CID 22290 (Fragment).

## Synthesis Protocol (Self-Validating System)

The synthesis of **N-(2,5-dichlorophenyl)-3-iodobenzamide** follows a standard nucleophilic acyl substitution mechanism. This protocol is designed for high purity (>98%) suitable for biological screening or subsequent cross-coupling.

## Reaction Mechanism

The reaction involves the attack of the nucleophilic amine (2,5-dichloroaniline) on the electrophilic carbonyl carbon of 3-iodobenzoyl chloride, followed by the elimination of HCl. A non-nucleophilic base (Triethylamine or Pyridine) is required to scavenge the acidic byproduct and drive the equilibrium forward.

## Step-by-Step Methodology

Reagents:

- 3-Iodobenzoyl chloride (1.0 equiv) [Precursor A]
- 2,5-Dichloroaniline (1.0 equiv) [Precursor B]
- Triethylamine (TEA) (1.5 equiv) or Pyridine
- Dichloromethane (DCM) (Anhydrous, Solvent)

Protocol:

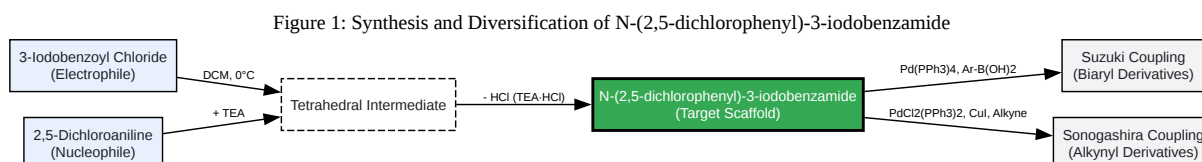
- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,5-dichloroaniline (1.62 g, 10 mmol) in anhydrous DCM (20 mL).
- Base Addition: Add Triethylamine (2.1 mL, 15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
- Acylation: Dropwise add a solution of 3-iodobenzoyl chloride (2.66 g, 10 mmol) in DCM (10 mL) over 15 minutes.
  - Checkpoint: The solution should turn slightly cloudy as triethylamine hydrochloride salts precipitate.

- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the aniline starting material (R<sub>f</sub> ~0.4) disappears.[1]
- Workup:
  - Dilute with DCM (50 mL).
  - Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and pyridine/TEA.
  - Wash with Sat. NaHCO<sub>3</sub> (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).
  - Wash with Brine (30 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.
- Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% (White to off-white crystalline solid).

## Visualization: Synthesis & Diversification Pathway

The following diagram illustrates the synthesis of the core scaffold and its potential downstream diversification via Palladium-catalyzed cross-coupling, leveraging the 3-iodo handle.



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Caption: Synthesis pathway via acyl substitution and downstream diversification using the aryl iodide handle.

## Applications in Drug Discovery<sup>[5][7][8]</sup> Scaffold for Library Synthesis

The 3-iodo substituent is a "privileged handle" for late-stage functionalization.

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl amides, often explored for kinase inhibition (e.g., p38 MAPK or VEGFR inhibitors which frequently contain biaryl urea/amide motifs).
- Sonogashira Coupling: Reaction with terminal alkynes yields rigid acetylene-linked inhibitors.

## Potential Biological Targets

While specific data for the 2,5-isomer is proprietary to screening libraries, structurally related dichlorophenyl-benzamides are documented modulators of:

- Translocator Protein (TSPO): 18 kDa mitochondrial protein. Ligands often feature an electron-rich aromatic ring linked to a lipophilic moiety.
- Ion Channels: KCNQ (Kv7) channel openers (e.g., Retigabine analogs) often utilize a halogenated benzanilide core.
- Anthelmintic Activity: Dichlorophenyl benzamides have historic use in veterinary medicine (e.g., for cestode infections).

## Radiotracer Development

The iodine atom in the meta position is chemically stable and suitable for isotopic exchange with Iodine-123 (SPECT) or Iodine-125 (binding assays).

- Protocol: Radioiododestannylation of a tributyltin precursor is the standard method to generate the "hot" ligand.

## Safety & Handling (SDS Summary)

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Signal Word: Warning.
- H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
- P-Codes: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
- Storage: Store at 2–8°C, protected from light (iodine-carbon bonds can be photosensitive over long durations).

## References

- PubChem. Compound Summary: 3-Iodobenzoyl chloride (CID 1711-10-0).[5] National Library of Medicine. Available at: [\[Link\]](#)
- PubChem. Compound Summary: 2,5-Dichloroaniline (CID 95-82-9).[5] National Library of Medicine. Available at: [\[Link\]](#)
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for Amide Coupling).

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## Sources

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- [4. kaggle.com \[kaggle.com\]](#)
- [5. ramanlife.com \[ramanlife.com\]](#)
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